molecular formula C9H12N2O B1296905 4-Amino-N,N-dimethylbenzamide CAS No. 6331-71-1

4-Amino-N,N-dimethylbenzamide

Cat. No. B1296905
CAS RN: 6331-71-1
M. Wt: 164.2 g/mol
InChI Key: QEPGWLBMAAEBCP-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbenzamide is a white to off-white powder or crystal . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields . The IUPAC name for this compound is 4-amino-N,N-dimethylbenzamide .


Molecular Structure Analysis

The molecular formula of 4-Amino-N,N-dimethylbenzamide is C9H12N2O . The molecular weight is 164.20400 . The InChI code is 1S/C9H12N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Amino-N,N-dimethylbenzamide has a density of 1.116g/cm3 . It has a boiling point of 348ºC at 760 mmHg . The melting point is between 151-154°C . It is very soluble in water .

Scientific Research Applications

Antiarrhythmic Agents

4-Amino-N,N-dimethylbenzamide derivatives have been synthesized as potential antiarrhythmic agents. These compounds, including variations like 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide, demonstrate the ability to prolong the effective refractory period in rabbit atria and exhibit activity against ouabain-induced arrhythmias. Some derivatives also showed local anesthetic activity in tests with rabbits (Yung, Lo, & Vohra, 1972).

Synthesis Processes

The synthesis of various derivatives of 4-Amino-N,N-dimethylbenzamide, such as 2-Amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide, has been optimized. The process involves steps like chlorination, oxidation, and ammonolysis, with a focus on improving yield and purity (Zhang Zho, 2014); (Lin Xue, 2013).

Anticonvulsant Properties

4-Amino-N,N-dimethylbenzamide and its analogues have been studied for their anticonvulsant properties. They show effectiveness against seizures induced by electroshock and have been compared to other anticonvulsants like phenobarbital and phenytoin (Diouf et al., 1997); (Clark et al., 1984).

Safety And Hazards

4-Amino-N,N-dimethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a locked up place .

properties

IUPAC Name

4-amino-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPGWLBMAAEBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284378
Record name 4-Amino-N,N-dimethylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID50284378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-dimethylbenzamide

CAS RN

6331-71-1
Record name 6331-71-1
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Record name 4-Amino-N,N-dimethylbenzamide
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Record name 4-Amino-N,N-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(dimethylcarbamoyl)phenylcarbamate (Int. 73) (1.11 g, 4.21 mmol) in AcOEt (20 ml), HCl 4M in AcOEt (18 ml, 76 mmol) was added, and the mixture stirred for 5 hours at RT. The pH was adjusted at 6/7 by adding NaHCO3 sat. sol. and aqueous phase was extracted with AcOEt (×3). Organic phase was dried over Na2SO4 and evaporated under reduced pressure to give mg 615 of the title product (Int. 74).
Name
tert-butyl 4-(dimethylcarbamoyl)phenylcarbamate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethyl-4-nitro benzamide (23 g, 0.1185 mol) in MeOH (200 mL) was added Pd/C 10% (2.3 g) in portions and the Parr reaction vessel was purged with nitrogen for 10 min. The reaction vessel was fixed in Parr shaker at 60 psi pressure for 3 h. The reaction mixture was filtered through the Celite® pad and the filtrate was concentrated under reduced pressure to afford the title compound [18.0 g, 93%]; LC-MS (ESI): Calculated mass: 164.1; Observed mass: 165.2 [M+H]+ (RT: 0.17 min).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HF Grützmacher… - European Mass …, 1998 - journals.sagepub.com
The proton affinity (PA) of 2,6-dimethylbenzamide and its derivatives substituted by an amino or a nitro group at the para- or meta-position, as well as of the corresponding N,N-…
Number of citations: 10 journals.sagepub.com
JP Aguer, C Richard - Pesticide science, 1996 - Wiley Online Library
When neutral solutions containing the herbicide 3‐phenyl‐1,1‐dimethylurea (fenuron) and a humic acid are irradiated at 365 nm, 3‐(4‐hydroxyphenyl)‐1,1‐dimethylurea and three …
Number of citations: 53 onlinelibrary.wiley.com
W Dai, W Chen, B Debnath, Y Wu… - ChemMedChem, 2018 - Wiley Online Library
Herein we describe the synthesis and structure–activity relationships of 3‐aminocyclohex‐2‐en‐1‐one derivatives as novel chemokine receptor 2 (CXCR2) antagonists. Thirteen out of …
JP Aguer, C Richard - Chemosphere, 1999 - Elsevier
We studied the efficiency of soil-extracted humic and f ulvic acids to photoinduce the transformation of phenylurea derivatives and chloroaromatic compounds when irradiated by …
Number of citations: 41 www.sciencedirect.com
IR Hardcastle, CE Arris, J Bentley… - Journal of medicinal …, 2004 - ACS Publications
The adenosine 5‘-triphosphate (ATP) competitive cyclin-dependent kinase inhibitor O 6 -cyclohexylmethylguanine (NU2058, 1) has been employed as the lead in a structure-based …
Number of citations: 148 pubs.acs.org
A Amine-Khodja, A Boulkamh, P Boule - Photochemical & Photobiological …, 2004 - Springer
The photochemical behaviour of phenylurea herbicides in aqueous solution is highly dependent on the nature and position of substituents on the ring. Most of these herbicides are …
Number of citations: 71 link.springer.com
P Mazellier, C Busset, A Delmont, J De Laat - Water Research, 2007 - Elsevier
A comparative study of the transformation of the herbicide fenuron (1,1-dimethyl-3-phenylurea) by hydroxyl radicals and carbonate radicals in aqueous solution (pH 7.2-phosphate buffer…
Number of citations: 105 www.sciencedirect.com
O Benek, M Vaskova, M Miskerikova, M Schmidt… - European Journal of …, 2023 - Elsevier
17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a multifunctional mitochondrial enzyme and putative drug target for the treatment of various pathologies including …
Number of citations: 2 www.sciencedirect.com
S Shishodia, M Demetriades, D Zhang… - Journal of Medicinal …, 2021 - ACS Publications
FTO catalyzes the Fe(II) and 2-oxoglutarate (2OG)-dependent modification of nucleic acids, including the demethylation of N 6 -methyladenosine (m 6 A) in mRNA. FTO is a proposed …
Number of citations: 6 pubs.acs.org
NI Marín Ramos - 2015 - Universidad Complutense de Madrid
Number of citations: 6

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